molecular formula C12H14N4S B14011548 (5E)-5-[2-(2,4-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine CAS No. 33175-02-9

(5E)-5-[2-(2,4-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine

Cat. No.: B14011548
CAS No.: 33175-02-9
M. Wt: 246.33 g/mol
InChI Key: VFQDBWZCEVMLFK-UHFFFAOYSA-N
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Description

N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethyl-aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of a base, such as sodium ethoxide, and a solvent, such as ethanol.

Industrial Production Methods

In an industrial setting, the production of thiazole derivatives can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethyl-aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .

Mechanism of Action

The mechanism of action of N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethyl-aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Tiazofurin: An anticancer drug with a thiazole ring.

Uniqueness

N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethyl-aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the imino and aniline groups enhances its reactivity and potential for forming various derivatives with diverse applications .

Properties

CAS No.

33175-02-9

Molecular Formula

C12H14N4S

Molecular Weight

246.33 g/mol

IUPAC Name

5-[(2,4-dimethylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N4S/c1-7-4-5-10(8(2)6-7)15-16-11-9(3)14-12(13)17-11/h4-6H,1-3H3,(H2,13,14)

InChI Key

VFQDBWZCEVMLFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(N=C(S2)N)C)C

Origin of Product

United States

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